Urease Inhibitory Potency of N-Substituted Derivatives: Quantitative Comparison with Thiourea Standard
N-substituted indole-3-carbaldehyde oxime derivatives synthesized from the parent 1H-indole-3-carbaldehyde oxime scaffold exhibit urease inhibitory activity superior to the standard inhibitor thiourea. The parent scaffold is the essential synthetic precursor to these active derivatives, which cannot be obtained from alternative indole-3-carbonyl compounds without oxime functionality [1]. Compound 8 (1-methyl-1H-indole-3-carbaldehyde oxime) demonstrated an IC50 of 0.0516 ± 0.0035 mM (51.6 μM), representing a 4.6-fold improvement over thiourea (IC50 = 0.2387 ± 0.0048 mM; 238.7 μM) [1]. Compound 9 (1-ethyl-1H-indole-3-carbaldehyde oxime) exhibited an IC50 of 0.0345 ± 0.0008 mM (34.5 μM), a 6.9-fold improvement over thiourea [1]. Molecular docking studies confirmed that the oxime moiety participates in hydrogen bonding interactions with active site residues (His492, His593) of the urease enzyme, a binding mode not achievable with the aldehyde precursor [1].
| Evidence Dimension | In vitro urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 8: 0.0516 ± 0.0035 mM; Compound 9: 0.0345 ± 0.0008 mM |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): 0.2387 ± 0.0048 mM |
| Quantified Difference | 4.6-fold (Compound 8) and 6.9-fold (Compound 9) lower IC50 values versus thiourea |
| Conditions | Modified Berthelot reaction using Macrotyloma uniflorum urease; in vitro enzyme inhibition assay |
Why This Matters
This demonstrates that derivatives of 1H-indole-3-carbaldehyde oxime achieve 4.6- to 6.9-fold greater urease inhibitory potency than the standard thiourea control, establishing the scaffold's value for anti-H. pylori drug discovery programs where the parent aldehyde precursor shows no comparable activity.
- [1] Kalatuwawege, I.P.; Gunaratna, M.J.; Udukala, D.N. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules 2021, 26, 6658. View Source
